
A Comprehensive Spectroscopic Analysis of (5-
(Diethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
(5-(Diethylcarbamoyl)-2-

fluorophenyl)boronic acid

Cat. No.: B1450996 Get Quote

Abstract: (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid is a bespoke chemical entity

with significant potential as a versatile building block in medicinal chemistry and materials

science. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the

construction of complex molecular architectures.[1] This guide provides a comprehensive, in-

depth analysis of the essential spectroscopic techniques required for the unambiguous

structural elucidation and quality assessment of this compound. We will delve into the

theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS). This document is structured to serve as a practical

reference, explaining the causality behind experimental choices and providing self-validating

protocols to ensure data integrity. While direct, published spectra for this specific isomer are not

widely available, this guide establishes a robust predictive framework based on established

principles and data from analogous structures, empowering researchers to confidently acquire

and interpret their own analytical data.

Molecular Structure and Physicochemical
Properties
A precise understanding of the molecular structure is the foundation for interpreting

spectroscopic data. The title compound features a phenylboronic acid scaffold substituted with

a fluorine atom and a diethylcarbamoyl group, positioned to impart specific electronic and steric

properties.
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Caption: Structure of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid.

Table 1: Physicochemical Properties

Property Value Source

Molecular Formula C₁₁H₁₅BFNO₃ Calculated

Molecular Weight 239.05 g/mol PubChem[2]

IUPAC Name
(5-(diethylcarbamoyl)-2-

fluorophenyl)boronic acid
IUPAC Nomenclature

| CAS Number | 871332-64-8 (Isomer) | PubChem[2] |

Note: Data corresponds to the closely related isomer 3-Fluoro-5-

(diethylcarbamoyl)phenylboronic acid, as comprehensive data for the title compound is not

available in public databases.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For this specific compound, a multi-nuclear approach (¹H, ¹³C, ¹¹B, ¹⁹F) is

essential for complete characterization.

Theoretical Framework & Experimental Causality
¹H NMR: Provides information on the number, connectivity, and chemical environment of

protons. The integration gives the relative ratio of protons, while coupling constants (J-

values) reveal neighboring protons.

¹³C NMR: Reveals the number of unique carbon atoms and their electronic environment. The

chemical shift is sensitive to hybridization and electronegative substituents.

¹¹B NMR: Is diagnostic for the boronic acid functional group. The chemical shift and signal

width indicate the coordination state (trigonal vs. tetrahedral) and environment of the boron

atom.[3][4][5]
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¹⁹F NMR: A highly sensitive nucleus that confirms the presence and chemical environment of

the fluorine atom. C-F coupling can be observed in ¹³C spectra, aiding in assignments.

Predicted Spectral Features
The following predictions are based on established chemical shift principles and data from

analogous substituted phenylboronic acids.[6][7][8]

Table 2: Predicted ¹H and ¹³C NMR Data (Solvent: DMSO-d₆)

Assignment
Predicted ¹H Shift
(ppm)

Predicted ¹³C Shift
(ppm)

Key Correlations
(HMBC)

B(OH)₂ 8.0-8.5 (broad s, 2H) - C1

Aromatic CH (H3) 7.4-7.6 (m, 1H) ~115-120 (d, JCF) C1, C2, C4, C5

Aromatic CH (H4) 7.6-7.8 (m, 1H) ~125-130 C5, C6, C=O

Aromatic CH (H6) 7.8-8.0 (m, 1H) ~130-135 C1, C2, C5, C=O

N-CH₂ 3.2-3.5 (broad q, 4H) ~40-45 C=O, N-CH₃

N-CH₂-CH₃ 1.0-1.2 (broad t, 6H) ~12-15 N-CH₂

Aromatic C-B (C1) - ~128-132 H3, H6, B(OH)₂

Aromatic C-F (C2) -
~160-165 (d, ¹JCF ≈

245 Hz)
H3, H6

Aromatic C-CON (C5) - ~135-140 H4, H6

C=O - ~168-172 H4, H6, N-CH₂

Experimental Protocol: NMR Data Acquisition
This protocol ensures a self-validating system for obtaining high-fidelity data.

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL

of a deuterated solvent (e.g., DMSO-d₆, which is ideal for boronic acids due to its ability to

solubilize polar compounds and exchange with the acidic B(OH)₂ protons).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (δ = 0.00

ppm).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 2-5

seconds, and sufficient scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). A wider spectral

width (~220 ppm) and a larger number of scans will be necessary due to the low natural

abundance of ¹³C.

2D NMR (COSY, HSQC, HMBC): Acquire 2D correlation spectra to definitively assign proton

and carbon signals and confirm the connectivity of the molecular fragments.

¹¹B and ¹⁹F NMR: If available, acquire spectra for these nuclei using appropriate standards

(BF₃·OEt₂ for ¹¹B, CFCl₃ for ¹⁹F). This provides orthogonal confirmation of key functional

groups.

Caption: Workflow for comprehensive NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a

molecule.

Theoretical Framework
Molecular bonds vibrate at specific frequencies. When exposed to infrared radiation, they

absorb energy at frequencies corresponding to their natural vibrational modes. An IR spectrum

is a plot of this absorption, allowing for the identification of functional groups like O-H, C=O,

and C-F.

Expected Spectral Features
The IR spectrum will be dominated by characteristic absorptions from the boronic acid and

diethylamide moieties.
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Table 3: Predicted IR Absorption Bands

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3400 - 3200
O-H Stretch (H-

bonded)
B(OH)₂ Broad, Strong

3080 - 3010 Aromatic C-H Stretch Ar-H Medium

2975 - 2850 Aliphatic C-H Stretch -CH₂, -CH₃ Medium-Strong

1650 - 1630 C=O Stretch (Amide I) -C(=O)N- Strong

1600, 1475 C=C Stretch Aromatic Ring Medium

1380 - 1350 B-O Stretch Boronic Acid Strong

1250 - 1200 C-N Stretch Diethylamide Medium

1100 - 1050 C-F Stretch Aryl-Fluoride Strong

Reference data for boronic acids and amides were used for these predictions.[9][10][11]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Lower the instrument's anvil to apply consistent pressure, ensuring

good contact between the sample and the crystal.

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans

are co-added to produce the final spectrum.

Cleaning: Thoroughly clean the crystal after analysis.
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Mass Spectrometry (MS)
MS is an indispensable tool for determining the molecular weight of a compound and gaining

structural information from its fragmentation patterns.

Theoretical Framework
MS measures the mass-to-charge ratio (m/z) of ionized molecules. In Electrospray Ionization

(ESI), a sample in solution is sprayed into the mass spectrometer, creating fine, charged

droplets. The solvent evaporates, leaving charged molecular ions that are then analyzed. This

"soft" ionization technique is ideal for polar molecules like boronic acids, as it typically keeps

the molecule intact.[12][13]

Expected Ions and Fragmentation
Analysis of boronic acids by MS can be complex due to their tendency to dehydrate or form

cyclic boroxine structures.[14] However, ESI-MS should provide a clear molecular ion.

Table 4: Predicted High-Resolution MS (HRMS) Data (ESI)

Ion Type Predicted m/z Formula Description

[M+H]⁺ 240.1204 C₁₁H₁₆BFNO₃⁺
Protonated molecular

ion (Positive Mode)

[M-H]⁻ 238.1067 C₁₁H₁₄BFNO₃⁻

Deprotonated

molecular ion

(Negative Mode)

[M+Na]⁺ 262.1023 C₁₁H₁₅BFNNaO₃⁺
Sodium adduct

(Positive Mode)

[M-H₂O+H]⁺ 222.1098 C₁₁H₁₄BFNO₂⁺ Dehydrated fragment

Experimental Protocol: Liquid Chromatography-Mass
Spectrometry (LC-MS)

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable

solvent mixture, such as acetonitrile/water with 0.1% formic acid (for positive mode) or 0.1%
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ammonium hydroxide (for negative mode).

Chromatography (Optional but Recommended): Inject the sample onto a C18 HPLC column

to purify it before it enters the mass spectrometer. This removes non-volatile salts and

impurities.

Ionization: Utilize an ESI source. Optimize source parameters such as capillary voltage, gas

flow, and temperature for maximum signal intensity.

Analysis: Acquire data in both positive and negative ion modes. Perform a full scan to

identify the molecular ion.

Tandem MS (MS/MS): To confirm the structure, select the molecular ion ([M+H]⁺) for

collision-induced dissociation (CID). The resulting fragment ions can be matched to the

predicted structure, confirming the connectivity of the amide and boronic acid groups.

Caption: Workflow for structural confirmation by LC-MS/MS.

Integrated Spectroscopic Analysis: A Holistic
Approach
No single technique provides a complete picture. The true power of spectroscopic analysis lies

in integrating the data from NMR, IR, and MS to build an unassailable structural proof.
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Caption: Integrated workflow for structural elucidation.

This integrated approach ensures that the assigned structure is consistent across all analytical

methods:

MS provides the exact molecular formula.

IR confirms the presence of the key C=O, O-H, B-O, and C-F functional groups.

NMR puts all the pieces together, confirming the substitution pattern on the aromatic ring and

the structure of the diethylamide side chain, providing the definitive proof of identity.

Conclusion
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The structural characterization of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid
requires a meticulous and multi-faceted analytical approach. By systematically applying NMR,

IR, and MS, researchers can obtain a complete and unambiguous data package. This guide

provides the theoretical basis, predictive data, and robust experimental protocols necessary to

perform this analysis with confidence. Adherence to these methodologies will ensure high-

quality, reproducible data, which is paramount for advancing research and development in the

chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (5-((diethylamino)Methyl)-2-fluorophenyl)boronic acid [myskinrecipes.com]

2. 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | C11H15BFNO3 | CID 44886928 -
PubChem [pubchem.ncbi.nlm.nih.gov]

3. pubs.acs.org [pubs.acs.org]

4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl
Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. pubs.acs.org [pubs.acs.org]

7. cris.unibo.it [cris.unibo.it]

8. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-
triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

9. BJOC - Conformational analysis and intramolecular interactions in monosubstituted
phenylboranes and phenylboronic acids [beilstein-journals.org]

10. researchgate.net [researchgate.net]

11. researchgate.net [researchgate.net]

12. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1450996?utm_src=pdf-body
https://www.benchchem.com/product/b1450996?utm_src=pdf-custom-synthesis
https://www.myskinrecipes.com/shop/en/boronic-acids/89334--5-diethylaminomethyl-2-fluorophenylboronic-acid.html?SubmitCurrency=1&id_currency=9
https://pubchem.ncbi.nlm.nih.gov/compound/871332-64-8
https://pubchem.ncbi.nlm.nih.gov/compound/871332-64-8
https://pubs.acs.org/doi/abs/10.1021/acs.joc.2c01514
https://pubmed.ncbi.nlm.nih.gov/36318490/
https://pubmed.ncbi.nlm.nih.gov/36318490/
https://www.researchgate.net/publication/365006856_11B_NMR_Spectroscopy_Structural_Analysis_of_the_Acidity_and_Reactivity_of_Phenyl_Boronic_Acid-Diol_Condensations
https://pubs.acs.org/doi/pdf/10.1021/ic50017a025
https://cris.unibo.it/bitstream/11585/635166.4/6/c8qo00061a1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6968588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6968588/
https://www.beilstein-journals.org/bjoc/articles/9/125
https://www.beilstein-journals.org/bjoc/articles/9/125
https://www.researchgate.net/figure/Infrared-spectrum-of-2-fluorophenylboronic-acid-in-01-M-chloroform-solution_fig3_248397847
https://www.researchgate.net/figure/FT-IR-spectrum-of-4-vinylphenyl-boronic-acid-VPBA-top-and-CRX-3-bottom_fig2_359326825
https://www.researchgate.net/publication/280715013_Analysis_of_Boronic_Acids_Without_Chemical_Derivatisation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1450996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. Arylboronic acid chemistry under electrospray conditions - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. benchchem.com [benchchem.com]

To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of (5-
(Diethylcarbamoyl)-2-fluorophenyl)boronic acid]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1450996#spectroscopic-data-nmr-ir-ms-
for-5-diethylcarbamoyl-2-fluorophenyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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